molecular formula C10H12N4 B3014984 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1423027-75-1

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B3014984
CAS No.: 1423027-75-1
M. Wt: 188.234
InChI Key: JIVBNQRFYJHWPQ-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route includes the following steps:

  • Preparation of the azide precursor: This involves the conversion of a suitable aromatic amine to its corresponding azide using sodium nitrite and sodium azide.
  • Alkyne coupling: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Final amination: The resulting triazole derivative is then subjected to amination to introduce the ethan-1-amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-[4-(triazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-6-12-13-14/h2-8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVBNQRFYJHWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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